molecular formula C21H21FN2O4 B2584663 2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040657-97-3

2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B2584663
CAS No.: 1040657-97-3
M. Wt: 384.407
InChI Key: CUFHUCDMVDOQKU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Indolinyl Intermediate: The indolinyl moiety can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the indolinyl intermediate under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It may be used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound’s chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h3-8,12,19H,1-2,9-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFHUCDMVDOQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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